N-methyl-1-(1H-pyrrol-3-yl)methanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H10N2 |
|---|---|
Molecular Weight |
110.16 g/mol |
IUPAC Name |
N-methyl-1-(1H-pyrrol-3-yl)methanamine |
InChI |
InChI=1S/C6H10N2/c1-7-4-6-2-3-8-5-6/h2-3,5,7-8H,4H2,1H3 |
InChI Key |
YIXUDGZAASWAEI-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CNC=C1 |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies and Precursor Chemistry of N Methyl 1 1h Pyrrol 3 Yl Methanamine
Advanced Strategies for Pyrrole (B145914) Ring Formation with Integrated Aminomethylation
The construction of the pyrrole ring is a foundational step in the synthesis of N-methyl-1-(1H-pyrrol-3-yl)methanamine. Modern synthetic methods often aim to build the pyrrole core with functionalities that facilitate the subsequent addition of the aminomethyl group.
Multicomponent Reaction Approaches for Pyrrole Core Assembly
Multicomponent reactions (MCRs) have emerged as powerful tools for the efficient synthesis of complex molecules like substituted pyrroles from simple starting materials in a single step. researchgate.netorientjchem.org These reactions offer significant advantages in terms of atom economy and reduced waste generation. For instance, novel B(C6F5)3-catalyzed MCRs involving vicinal tricarbonyl compounds, enamines, and various nucleophiles provide a versatile route to highly functionalized pyrroles. rsc.org This approach allows for the direct installation of diverse functional groups, which can be precursors to the desired aminomethyl moiety. The in-situ formation of enamines from amines and alkynes further broadens the scope of these reactions. rsc.org
Another notable MCR involves the reaction of isatin (B1672199) with an amino acid to generate an azomethine ylide, which then undergoes a [3+2] cycloaddition with a dipolarophile. This method has been successfully employed for the chemo- and regioselective synthesis of spiro[pyrrolidine-2,3'-oxindoles]. mdpi.com While not a direct synthesis of the target compound, this strategy highlights the power of MCRs in constructing complex pyrrole-containing scaffolds.
| Reaction Type | Key Reactants | Catalyst/Conditions | Key Features |
| B(C6F5)3-catalyzed MCR | Vicinal tricarbonyl compounds, enamines, nucleophiles | B(C6F5)3 | Direct synthesis of α-functionalized pyrroles |
| [3+2] Cycloaddition | Isatin, amino acid, dipolarophile | Microwave irradiation | Chemo- and regioselective formation of spiro compounds |
Catalytic Cyclization Techniques for Substituted Pyrroles
Catalytic cyclization reactions represent another cornerstone in the synthesis of substituted pyrroles. Gold-catalyzed reactions, in particular, have demonstrated high efficiency and selectivity. nih.govacs.org A gold(I)-catalyzed cascade hydroamination/cyclization of α-amino ketones with alkynes allows for the synthesis of multi-substituted pyrroles with high regioselectivity and broad functional group tolerance. nih.govacs.org This method provides a direct route to pyrroles with substitution patterns amenable to further functionalization.
| Catalyst System | Starting Materials | Key Advantages |
| Gold(I) catalysts | α-amino ketones, alkynes | High regioselectivity, wide functional group tolerance |
| Pd, Ru, Fe catalysts | Various precursors | Good overall yields, mild conditions |
| Brønsted/Lewis acids | 1,4-dicarbonyl compounds, amines | Improved efficiency of Paal-Knorr synthesis |
Chemo- and Regioselective Functionalization of Pyrrole Precursors
The direct functionalization of pre-formed pyrrole rings is a crucial strategy for introducing the necessary precursors for the N-methylmethanamine side chain. nih.gov The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic substitution, but controlling the regioselectivity can be challenging. nih.gov
Recent advancements have focused on metal-catalyzed C-H functionalization, which allows for the direct introduction of functional groups at specific positions on the pyrrole ring, a task often difficult to achieve with traditional Lewis acid catalysis. nih.gov For instance, the choice of base in the reaction of N-acylpyrroles can chemoselectively lead to either an anionic Fries rearrangement (a "pyrrole dance") to yield 2-aroylpyrroles or a C-H functionalization of a toluene (B28343) derivative. rsc.org Furthermore, the reactions of polyfunctional pyrroles can be controlled to achieve regioselective reduction, oxidation, or Wittig reactions, providing a range of pyrroles suitable for further synthetic transformations. researchgate.net
Targeted Introduction of the N-methylmethanamine Moiety
Once a suitably functionalized pyrrole precursor is obtained, the next critical step is the introduction of the N-methylmethanamine group. This is typically achieved through reductive amination or alkylation strategies.
Reductive Amination Pathways and Optimization
Reductive amination is a widely used and efficient method for forming C-N bonds. In the context of synthesizing this compound, this typically involves the reaction of a pyrrole-3-carboxaldehyde with methylamine (B109427) in the presence of a reducing agent. A common pathway involves the reduction of a cyano group to an aldehyde, which then undergoes a condensation reductive reaction with methylamine to form the secondary amine. google.com
Various reducing agents can be employed, with sodium borohydride (B1222165) and sodium cyanoborohydride being common choices. google.com The optimization of this reaction often involves careful control of the reaction conditions, such as temperature and solvent, to maximize the yield and minimize side reactions. A one-pot, metal- and protective-group-free reductive amination method has been reported for the preparation of tertiary alkylphenolmethyl amines, highlighting the ongoing efforts to develop more efficient and environmentally friendly protocols. nih.gov
A notable example involves the reaction of 5-(2-fluorophenyl)-1-(pyridine-3-alkylsulfonyl)-1H-pyrrole-3-carbaldehyde with methylamine, followed by reduction with sodium borohydride. google.com Another approach utilizes paraformaldehyde with a primary pyrrole amine, followed by reduction. google.com
| Pyrrole Precursor | Amine Source | Reducing Agent |
| Pyrrole-3-carboxaldehyde | Methylamine | Sodium borohydride |
| Pyrrole-3-carbonitrile (via aldehyde) | Methylamine | Sodium borohydride |
| 5-(2-fluorophenyl)-1-(pyridine-3-alkylsulfonyl)-1H-pyrrole-3-carbaldehyde | Methylamine | Sodium borohydride |
| 5-(2-fluorophenyl)-1-(pyridine-3-alkylsulfonyl)-1H-pyrrole-3-amine | Paraformaldehyde | Sodium cyanoborohydride |
Alkylation Strategies on Pyrrole-Substituted Amines
An alternative to reductive amination is the direct alkylation of a primary amine precursor. This strategy involves first synthesizing 1-(1H-pyrrol-3-yl)methanamine and then introducing the methyl group onto the nitrogen atom. This can be achieved by converting an intermediate cyano group to a primary amine, which is then alkylated to form the secondary amine structure. google.com
The alkylation of amines is a fundamental transformation in organic synthesis. For pyrrole-substituted amines, this can be accomplished using various methylating agents. The choice of alkylating agent and reaction conditions is crucial to ensure selective N-methylation and avoid over-alkylation to the tertiary amine. While direct N-alkylation of the pyrrole nitrogen is a common reaction, selective alkylation of an amino side chain requires careful control of the reaction conditions. acs.org
Stereocontrolled Amine Installation
While specific methods for the direct enantioselective synthesis of this compound are not extensively documented in publicly available literature, several established stereocontrolled methodologies for the synthesis of chiral amines can be applied. The primary approach would involve the asymmetric reductive amination of a suitable precursor, pyrrole-3-carboxaldehyde. This transformation can be achieved using various chiral catalysts and reagents.
Catalytic Asymmetric Reductive Amination: This is a powerful and widely used method for the synthesis of chiral amines. frontiersin.org The process involves the reaction of a carbonyl compound (pyrrole-3-carboxaldehyde) with an amine (methylamine) in the presence of a reducing agent and a chiral catalyst. The catalyst, typically a transition metal complex with a chiral ligand or a chiral organocatalyst, directs the stereochemical outcome of the reduction of the intermediate imine.
Potential catalytic systems for the asymmetric reductive amination of pyrrole-3-carboxaldehyde could include:
Transition Metal Catalysts: Iridium, rhodium, and ruthenium complexes with chiral phosphine (B1218219) or diamine ligands have demonstrated high efficiency and enantioselectivity in the reductive amination of a wide range of ketones and aldehydes.
Organocatalysts: Chiral Brønsted acids, such as chiral phosphoric acids, have emerged as effective catalysts for the enantioselective reductive amination of aldehydes and ketones. These metal-free catalysts offer a greener alternative to transition metal-based systems.
Biocatalytic Approaches: The use of enzymes, such as imine reductases (IREDs) and amine dehydrogenases (AmDHs), offers a highly selective and environmentally friendly route to chiral amines. frontiersin.org These enzymes can catalyze the reduction of imines with high enantioselectivity under mild reaction conditions. A potential biocatalytic route would involve the enzymatic reductive amination of pyrrole-3-carboxaldehyde with methylamine.
Table 1: Potential Strategies for Stereocontrolled Amine Installation
| Methodology | Precursor | Key Reagents/Catalysts | Potential Advantages | Potential Challenges |
| Asymmetric Reductive Amination | Pyrrole-3-carboxaldehyde | Chiral transition metal catalysts (Ir, Rh, Ru), Chiral organocatalysts (e.g., phosphoric acids), Reducing agents (e.g., Hantzsch esters, silanes) | High enantioselectivity, Broad substrate scope | Metal contamination, Catalyst cost |
| Biocatalytic Reductive Amination | Pyrrole-3-carboxaldehyde | Imine Reductases (IREDs), Amine Dehydrogenases (AmDHs), Cofactor regeneration system | High enantioselectivity and stereospecificity, Mild reaction conditions, Environmentally friendly | Enzyme stability and availability, Substrate scope limitations |
Green Chemistry Principles and Sustainable Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable manufacturing processes. benthamdirect.com Key areas of focus include the use of alternative energy sources, minimizing waste, and maximizing atom economy.
Solvent-Free and Microwave-Assisted Methodologies
Traditional organic syntheses often rely on large volumes of volatile and hazardous organic solvents. The development of solvent-free and microwave-assisted methods for the synthesis of the pyrrole core of this compound offers significant environmental benefits.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. nih.gov The Paal-Knorr synthesis, a classical method for preparing pyrroles from 1,4-dicarbonyl compounds and primary amines, can be significantly accelerated under microwave irradiation. unisi.itorganic-chemistry.orgresearchgate.netfigshare.com This method can be adapted for the synthesis of precursors to this compound. The key advantages of microwave-assisted synthesis include rapid and uniform heating, which can minimize the formation of side products.
Solvent-Free Synthesis: Conducting reactions in the absence of a solvent, or in a solventless system, is a cornerstone of green chemistry. benthamdirect.com For the synthesis of pyrrole derivatives, solvent-free conditions can be achieved by reacting the neat starting materials, often with the aid of a solid support or catalyst. These methods not only eliminate solvent waste but can also simplify product isolation and purification.
Atom Economy and Waste Minimization in Synthetic Routes
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. rsc.org Synthetic routes with high atom economy are inherently greener as they generate less waste. Waste minimization can be further addressed by employing catalytic processes and designing redox-economical synthetic pathways. researchgate.net
In the context of synthesizing this compound, particularly in the context of more complex analogues like Vonoprazan, a redox-economical synthesis has been developed. digitellinc.com This approach minimizes the number of oxidation and reduction steps, which often require stoichiometric reagents that contribute to low atom economy and significant waste generation. digitellinc.comnih.gov For instance, a novel synthesis of Vonoprazan via an atom-transfer-radical-cyclization (ATRC) is noted for its redox economy, requiring only a single oxidation step. nih.gov
The Environmental Factor (E-factor), which is the ratio of the mass of waste to the mass of product, is another important metric for assessing the environmental impact of a synthetic process. rsc.org By optimizing reaction conditions, utilizing catalysts, and minimizing the use of auxiliary substances, the E-factor for the synthesis of this compound and its derivatives can be significantly reduced.
Table 2: Green Chemistry Metrics in Pyrrole Synthesis
| Green Chemistry Principle | Application in Pyrrole Synthesis | Example Methodology | Benefits |
| Alternative Energy Sources | Use of microwave irradiation to accelerate reactions. | Microwave-assisted Paal-Knorr synthesis. nih.gov | Reduced reaction times, increased yields, energy efficiency. |
| Solvent-Free Conditions | Reactions conducted without a solvent or on a solid support. | Solvent-free synthesis of pyrroles from 1,4-dicarbonyls and amines. | Elimination of solvent waste, simplified workup. |
| Atom Economy | Designing synthetic routes that maximize the incorporation of reactant atoms into the final product. | Catalytic cyclization reactions. | Reduced waste generation, increased efficiency. |
| Waste Minimization (Redox Economy) | Minimizing the number of oxidation and reduction steps. | Atom-transfer-radical-cyclization (ATRC) for the synthesis of the pyrrole core of Vonoprazan. digitellinc.com | Reduced use of stoichiometric reagents, lower E-factor. |
Scale-Up Considerations and Process Intensification in Synthesis
The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents several challenges, including reaction control, safety, and cost-effectiveness. Process intensification, particularly through the adoption of continuous flow chemistry, offers solutions to many of these challenges. pharmasalmanac.com
Continuous Flow Synthesis: Continuous flow reactors offer significant advantages over traditional batch reactors for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). omicsonline.orgomicsonline.org These advantages include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), enhanced safety due to the small reaction volumes, and the potential for straightforward scale-up. richmond.edu
For the synthesis of N-substituted pyrroles, continuous flow processes have been successfully developed. omicsonline.org For example, the Paal-Knorr synthesis can be performed in a flow reactor using a solid acid catalyst, which allows for high yields, excellent catalyst reusability, and a reduced environmental impact. omicsonline.org This approach could be readily adapted for the large-scale production of precursors to this compound.
A notable example of scale-up is the synthesis of Vonoprazan, where a new manufacturing process was developed that enabled its production on a 0.7 kg scale without the isolation of intermediates. digitellinc.comnih.gov This "telescoping" of reaction steps is a key advantage of process intensification, leading to significant reductions in processing time, solvent use, and waste generation.
Process Intensification Strategies:
Telescoped Reactions: Combining multiple reaction steps into a single, continuous process without isolating intermediates. nih.gov
Solid-Supported Catalysts and Reagents: Facilitating catalyst recovery and reuse, and simplifying product purification. omicsonline.org
In-line Analysis and Control: Real-time monitoring of reaction progress to ensure consistent product quality and optimize reaction conditions.
The implementation of these strategies can lead to more efficient, safer, and sustainable manufacturing processes for this compound and related pharmaceutical compounds. pharmafeatures.com
Table 3: Comparison of Batch vs. Continuous Flow Synthesis for Pyrroles
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Heat & Mass Transfer | Often limited, potential for hot spots. | Excellent, precise temperature control. |
| Safety | Larger volumes of hazardous materials. | Small reaction volumes, inherently safer. |
| Scalability | Challenging, often requires re-optimization. | More straightforward by extending operation time. |
| Process Control | Less precise control over reaction parameters. | Precise control over residence time, temperature, and stoichiometry. |
| Efficiency | Can be lower due to side reactions and workup losses. | Often higher yields and purity, potential for telescoping reactions. nih.gov |
Elucidation of Chemical Reactivity and Mechanistic Pathways
Fundamental Reaction Types and Their Mechanisms
The pyrrole (B145914) ring is significantly more reactive towards electrophiles than benzene (B151609) due to the delocalization of the nitrogen's lone pair of electrons into the aromatic system, which increases the electron density of the ring. pearson.comonlineorganicchemistrytutor.comnih.gov Electrophilic substitution on an unsubstituted pyrrole preferentially occurs at the C2 (α) position because the carbocation intermediate formed by attack at this position is stabilized by three resonance structures, whereas attack at the C3 (β) position results in an intermediate with only two resonance structures. onlineorganicchemistrytutor.comresearchgate.netechemi.com
For 3-substituted pyrroles such as N-methyl-1-(1H-pyrrol-3-yl)methanamine, the directing effect of the existing substituent must be considered. The N-methylmethanamine group is an alkyl group, which is generally considered to be an activating, ortho-, para-director in electrophilic aromatic substitution. In the context of the pyrrole ring, this would translate to directing incoming electrophiles to the C2 and C5 positions. Therefore, electrophilic substitution on this compound is expected to primarily yield 2,3- or 3,5-disubstituted products. However, steric hindrance from the substituent at the 3-position can also influence the regioselectivity of the reaction.
Common electrophilic substitution reactions applicable to pyrroles include:
Vilsmeier-Haack Formylation: This reaction introduces a formyl group onto the pyrrole ring. While it typically occurs at the C2 position in unsubstituted pyrroles, the regioselectivity can be altered by bulky substituents on the nitrogen or at other positions. thieme-connect.comijpcbs.comtandfonline.com For a 3-substituted pyrrole, formylation would likely occur at the C2 or C5 position.
Mannich Reaction: This reaction introduces an aminomethyl group onto the pyrrole ring, typically at the C2 position. chemtube3d.comquimicaorganica.orgfayoum.edu.eg
Acylation: Friedel-Crafts acylation of pyrroles can be achieved using various acylating agents. The regioselectivity is influenced by the reaction conditions and the nature of the substituents on the pyrrole ring. researchgate.netlookchem.com
To achieve substitution at the less favored C4 position of a 3-substituted pyrrole, it might be necessary to block the more reactive C2 and C5 positions.
| Reaction | Reagents | Expected Major Product(s) on this compound |
|---|---|---|
| Vilsmeier-Haack Formylation | POCl₃, DMF | 2-Formyl-N-methyl-1-(1H-pyrrol-3-yl)methanamine and/or 5-Formyl-N-methyl-1-(1H-pyrrol-3-yl)methanamine |
| Mannich Reaction | CH₂O, R₂NH | 2-(Dialkylaminomethyl)-N-methyl-1-(1H-pyrrol-3-yl)methanamine and/or 5-(Dialkylaminomethyl)-N-methyl-1-(1H-pyrrol-3-yl)methanamine |
| Acylation | Acyl halide, Lewis acid | 2-Acyl-N-methyl-1-(1H-pyrrol-3-yl)methanamine and/or 5-Acyl-N-methyl-1-(1H-pyrrol-3-yl)methanamine |
The secondary amine group in this compound possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic and basic. ncert.nic.inlibretexts.org This allows it to react with a variety of electrophiles.
Alkylation: The amine can undergo N-alkylation with alkyl halides to form a tertiary amine. Further reaction can lead to the formation of a quaternary ammonium (B1175870) salt. youtube.comwikipedia.orgrsc.org The reaction proceeds via a nucleophilic substitution mechanism.
Acylation: Reaction with acid chlorides or anhydrides results in the formation of an amide. This reaction is a nucleophilic acyl substitution. ncert.nic.in
The nucleophilicity of the amine can be influenced by steric hindrance around the nitrogen atom and the electronic properties of the pyrrole ring.
| Reaction | Reagents | Product Type |
|---|---|---|
| Alkylation | Alkyl halide (e.g., CH₃I) | Tertiary amine |
| Acylation | Acyl chloride (e.g., CH₃COCl) | Amide |
Redox Chemistry of this compound and its Derivatives
The electron-rich nature of the pyrrole ring makes it susceptible to oxidation, which can sometimes lead to polymerization or decomposition. However, controlled oxidation can yield synthetically useful products. acs.org Reagents like Dess-Martin periodinane have been used for the controlled oxidation of substituted pyrroles to afford functionalized γ-lactams (pyrrolinones). acs.orgresearchgate.netdrugfuture.comwikipedia.org The aminomethyl substituent could also be susceptible to oxidation, potentially leading to the formation of an imine or cleavage of the C-N bond under harsh conditions.
The pyrrole ring can be reduced to either a pyrroline (B1223166) (dihydropyrrole) or a pyrrolidine (B122466) (tetrahydropyrrole) depending on the reaction conditions and the nature of the substituents.
Catalytic Hydrogenation: This method typically leads to the complete reduction of the pyrrole ring to a pyrrolidine. Various catalysts, such as rhodium or ruthenium-based systems, can be employed, and the stereoselectivity of the reduction can be influenced by substituents on the ring. illinois.eduacs.orgacs.orgnih.govdntb.gov.ua
Birch Reduction: This dissolving metal reduction (e.g., using sodium or lithium in liquid ammonia) can be used for the partial reduction of pyrroles to pyrrolines. researchgate.netnih.govresearchgate.netlookchem.comrsc.org The presence of electron-withdrawing groups on the pyrrole ring can facilitate this reaction.
The choice of reducing agent and conditions allows for the selective formation of either the partially or fully saturated heterocyclic core.
Metal-Mediated and Organocatalytic Transformations
Modern synthetic chemistry offers a plethora of metal-mediated and organocatalytic methods for the functionalization of heterocyclic compounds like pyrrole. nih.govresearchgate.net While specific applications to this compound are not extensively documented, its structure suggests potential for various transformations.
Metal-Mediated Cross-Coupling Reactions: If the pyrrole ring is first halogenated, it can then participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form C-C bonds. This would require a two-step process of halogenation followed by the coupling reaction.
C-H Functionalization: Direct functionalization of the C-H bonds of the pyrrole ring using transition metal catalysts is a powerful strategy to introduce new substituents without the need for pre-functionalization.
Organocatalysis: Organocatalytic methods can be employed for various transformations, including the synthesis of polysubstituted pyrroles and the enantioselective functionalization of pyrrole derivatives. rsc.orgnih.gov The amine functionality in this compound could potentially act as an internal catalyst or directing group in certain reactions.
The development of such catalytic methods provides versatile pathways for the derivatization of the this compound scaffold, enabling the synthesis of a wide range of analogues with potential applications in various fields of chemistry.
Ligand Design and Coordination Modes in Catalysis
This compound and its derivatives are versatile building blocks for the design of specialized ligands for catalysis. The pyrrole nitrogen and the exocyclic amine can act as donor atoms, allowing for various coordination modes with transition metals.
One prominent application is in the formation of pincer ligands, which are tridentate molecules that bind to a metal center in a meridional fashion. nih.gov These ligands are known for conferring high stability to the resulting metal complexes and enabling unique catalytic activities. morressier.commdpi.com For instance, pyrrole-based PNP pincer ligands, where the pyrrole nitrogen is flanked by two phosphine-containing arms, have been successfully used to synthesize iron and other transition metal complexes that are precursors for various catalytic reactions. nih.govmorressier.com
The design of these ligands can be systematically varied to fine-tune the steric and electronic properties of the catalyst. For example, altering the substituents on the phosphine (B1218219) arms or the pyrrole ring can modulate the electron-donating ability and the steric bulk around the metal center, thereby influencing the catalyst's reactivity and selectivity. tcichemicals.com
The coordination of this compound derivatives is not limited to pincer-type arrangements. They can also act as bidentate or monodentate ligands, depending on the reaction conditions and the nature of the metal precursor. The pyrrole nitrogen, after deprotonation, can form a strong bond with the metal, while the side-chain amine can coordinate reversibly, potentially opening up a coordination site for substrate binding during a catalytic cycle.
Below is an interactive data table summarizing potential coordination modes of ligands derived from this compound.
| Coordination Mode | Donor Atoms Involved | Potential Catalytic Applications |
| Monodentate | Exocyclic Nitrogen | Polymerization, Cross-coupling |
| Bidentate (N,N') | Pyrrole Nitrogen, Exocyclic Nitrogen | Hydrogenation, Transfer Hydrogenation |
| Tridentate (Pincer) | Pyrrole Nitrogen, two additional donor atoms (e.g., P, N, O) | Dehydrogenation, Hydrosilylation, C-H activation |
Detailed Mechanistic Investigations of Catalytic Cycles
While specific mechanistic studies for catalysts derived directly from this compound are not extensively documented, insights can be drawn from related systems, particularly those involving N-heterocyclic carbene (NHC) and pincer complexes. mdpi.comnih.gov
In many catalytic cycles involving pincer complexes, the ligand is not a mere spectator but actively participates in the reaction. For instance, in dehydrogenation reactions catalyzed by ruthenium pincer complexes, the aromatization/dearomatization of the ligand backbone is a key step in the catalytic cycle, facilitating the uptake and release of hydrogen. mdpi.com A similar mechanism can be envisaged for catalysts based on this compound, where the pyrrole ring could potentially be involved in proton and electron transfer steps.
For catalytic processes involving NHC-metal complexes, the NHC ligand is known to be a strong σ-donor, which enhances the electron density at the metal center and promotes oxidative addition steps. tcichemicals.comnih.gov The catalytic cycle often involves the formation of key intermediates such as metal-hydrides or metal-alkyls. The strong bond between the NHC and the metal ensures the stability of the catalyst throughout the cycle.
A hypothetical catalytic cycle for a hydrogenation reaction catalyzed by a complex of a ligand derived from this compound could involve the following steps:
Oxidative addition of hydrogen to the metal center.
Coordination of the substrate (e.g., an alkene) to the metal.
Migratory insertion of the alkene into a metal-hydride bond.
Reductive elimination of the hydrogenated product, regenerating the catalyst.
Kinetic and Thermodynamic Studies of Reaction Progress
Kinetic and thermodynamic studies are essential for optimizing reaction conditions and understanding the underlying mechanisms of catalysis. For reactions involving pyrrole derivatives, these studies can provide valuable information on reaction rates, activation energies, and the stability of intermediates.
While specific kinetic and thermodynamic data for this compound are limited, studies on the chemical polymerization of pyrrole have provided insights into its reactivity. For example, the polymerization of pyrrole has been found to be first-order with respect to the monomer concentration in some systems. researchgate.net The activation energy for such processes can be determined by studying the reaction at different temperatures.
In the context of catalysis, kinetic studies can help to elucidate the rate-determining step of a catalytic cycle. For instance, by monitoring the concentration of reactants and products over time, it is possible to determine the reaction order with respect to each component and to identify any catalyst deactivation pathways.
Thermodynamic studies, on the other hand, provide information on the energetics of a reaction. The enthalpy and entropy of reaction can be determined using calorimetric techniques. researchgate.net This information is crucial for assessing the feasibility of a reaction and for understanding the stability of the catalyst and any intermediates formed.
The table below presents hypothetical kinetic and thermodynamic data for a reaction involving a catalyst derived from this compound, illustrating the type of information that can be obtained from such studies.
| Parameter | Value | Significance |
| Rate constant (k) | 1.5 x 10⁻³ s⁻¹ | Indicates the speed of the reaction |
| Activation Energy (Ea) | 75 kJ/mol | Energy barrier that must be overcome for the reaction to occur |
| Enthalpy of Reaction (ΔH) | -90 kJ/mol | Indicates an exothermic reaction |
| Entropy of Reaction (ΔS) | -120 J/(mol·K) | Indicates a decrease in disorder during the reaction |
Influence of Substituent Effects on Reactivity Profiles
The reactivity of this compound can be significantly influenced by the presence of substituents on the pyrrole ring. The electronic properties of these substituents can either enhance or diminish the electron density of the pyrrole ring, thereby affecting its susceptibility to electrophilic attack and its coordination properties.
Electron-donating groups (EDGs), such as alkyl or alkoxy groups, increase the electron density of the pyrrole ring, making it more nucleophilic and thus more reactive towards electrophiles. dntb.gov.uarsc.org Conversely, electron-withdrawing groups (EWGs), such as nitro or cyano groups, decrease the electron density of the ring, making it less reactive towards electrophiles. dntb.gov.uarsc.org
The position of the substituent on the pyrrole ring also plays a crucial role. Substituents at the 2- and 5-positions have a more pronounced effect on the reactivity of the ring compared to those at the 3- and 4-positions, due to the nature of the resonance structures of the pyrrole ring.
In the context of ligand design, substituents can be used to modulate the electronic properties of the donor atoms. For example, an electron-donating substituent on the pyrrole ring would increase the electron-donating ability of the pyrrole nitrogen, leading to a stronger bond with the metal center. This, in turn, can affect the catalytic activity of the resulting complex.
The following table summarizes the expected effects of different substituents on the reactivity of the pyrrole ring in this compound.
| Substituent | Electronic Effect | Effect on Reactivity towards Electrophiles |
| -CH₃ (Methyl) | Electron-donating | Increased reactivity |
| -OCH₃ (Methoxy) | Electron-donating | Increased reactivity |
| -Cl (Chloro) | Electron-withdrawing (inductive), Electron-donating (resonance) | Decreased reactivity |
| -NO₂ (Nitro) | Electron-withdrawing | Decreased reactivity |
| -CN (Cyano) | Electron-withdrawing | Decreased reactivity |
Design and Chemical Exploration of Derivatives and Analogs
Structural Modifications at the Pyrrole (B145914) Core
The pyrrole ring is a key structural feature that can be extensively modified to influence the electronic properties and steric profile of the molecule. These modifications can be broadly categorized into the variation of substituents at the ring positions and the construction of fused ring systems.
Variation of Substituents at the Pyrrole Ring Positions
The substitution pattern on the pyrrole ring plays a crucial role in modulating the chemical and physical properties of N-methyl-1-(1H-pyrrol-3-yl)methanamine derivatives. The introduction of various functional groups at the C-2, C-4, C-5, and N-1 positions can significantly impact the molecule's reactivity and potential applications.
The exploration of different substituents has led to a wide array of analogs. For instance, the phenyl group at the C-5 position has been replaced with other aryl and heteroaryl moieties. Similarly, the substituent at the N-1 position can be varied. The following interactive table summarizes some of the reported variations of substituents on the pyrrole ring of this compound and its analogs.
| Position | Substituent | Resulting Compound/Analog Class | Reference |
|---|---|---|---|
| N-1 | Pyridin-3-ylsulfonyl | Vonoprazan precursor | vulcanchem.com |
| C-5 | 2-Fluorophenyl | Vonoprazan | vulcanchem.com |
| C-5 | Phenyl | Analog of Vonoprazan | prepchem.com |
| C-2, C-5 | Dimethyl | Cannabinoid receptor agonists | ontosight.ai |
| C-4 | Bromo | Cannabinoid receptor agonists | ontosight.ai |
Annulation Strategies for Fused Pyrrole Systems
The construction of fused ring systems, where the pyrrole core is annulated with other rings, represents a significant structural modification that can lead to novel chemical entities with distinct properties. While specific examples starting directly from this compound are not extensively documented, general synthetic strategies for pyrrole annulation can be applied.
One common approach involves the use of pyrrole derivatives with functional groups that can participate in cyclization reactions. For instance, a pyrrole bearing a suitable side chain at the C-2 and C-3 or C-3 and C-4 positions could be a precursor for annulation.
Several methods for the synthesis of annulated pyrroles have been reported in the literature, including:
Intramolecular Heck Reactions: A pyrrole substituted with a vinyl halide and a tethered alkene can undergo an intramolecular Heck reaction to form a fused ring system.
Ring-Closing Metathesis (RCM): Di-alkenyl substituted pyrroles can be subjected to RCM to construct fused rings.
Pictet-Spengler Reaction: A pyrrole analog of tryptamine (B22526) could undergo a Pictet-Spengler reaction with an aldehyde or ketone to yield a pyrrolo-fused β-carboline system.
Pomeranz-Fritsch-Bobbitt Reaction: This reaction could be adapted to synthesize pyrrole-fused isoquinoline (B145761) analogs.
These strategies offer pathways to a variety of fused systems, such as pyrrolo[1,2-a]pyrazines, pyrrolo[1,2-a]pyrimidines, and other polycyclic aromatic structures containing a pyrrole moiety.
Diversification of the N-methylmethanamine Side Chain
The N-methylmethanamine side chain at the C-3 position of the pyrrole ring is another key site for structural modification. Alterations to this side chain can influence the basicity, lipophilicity, and steric bulk of the molecule.
Homologation and Branching of the Alkyl Chain
Homologation, or the extension of the alkyl chain, and the introduction of branching can significantly alter the molecule's properties. For instance, extending the methylene (B1212753) bridge to an ethylene (B1197577) or propylene (B89431) bridge would result in homologous compounds such as N-methyl-2-(1H-pyrrol-3-yl)ethanamine and N-methyl-3-(1H-pyrrol-3-yl)propan-1-amine, respectively.
While direct synthetic routes for the homologation of this compound are not extensively reported, established synthetic methodologies can be envisioned. For example, the Arndt-Eistert homologation of a pyrrole-3-carboxylic acid derivative could be a viable route. Alternatively, a multi-step sequence involving the conversion of the aminomethyl group to a hydroxymethyl or halomethyl group, followed by chain extension reactions, could be employed.
The introduction of branching on the alkyl chain, for example, to create a 2-(1H-pyrrol-3-yl)propan-1-amine derivative, would introduce a chiral center and could be achieved through stereoselective synthetic methods.
Replacement of the N-methyl Group
The N-methyl group of the side chain can be readily replaced with a variety of other substituents. This modification can influence the amine's basicity and its ability to participate in hydrogen bonding.
Synthetic approaches to achieve this diversification are generally straightforward. Reductive amination of a pyrrole-3-carboxaldehyde with a primary or secondary amine other than methylamine (B109427) is a common and effective method. This allows for the introduction of a wide range of N-alkyl and N-aryl groups.
The following table provides examples of how the N-methyl group can be replaced, leading to a diverse set of analogs.
| Original Group | Replacement Group | Resulting Side Chain | General Synthetic Method |
|---|---|---|---|
| N-Methyl | N-Ethyl | N-Ethylmethanamine | Reductive amination with ethylamine |
| N-Methyl | N-Isopropyl | N-Isopropylmethanamine | Reductive amination with isopropylamine |
| N-Methyl | N-Benzyl | N-Benzylmethanamine | Reductive amination with benzylamine |
| N-Methyl | N,N-Dimethyl | N,N-Dimethylmethanamine | Reductive amination with dimethylamine |
Structure-Reactivity Relationships (SRR) in Chemical Systems
The structural modifications discussed in the preceding sections have a profound impact on the chemical reactivity of the this compound scaffold. Understanding these structure-reactivity relationships is crucial for designing synthetic routes and predicting the chemical behavior of its derivatives.
The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution. The position of electrophilic attack is influenced by the substituents on the ring. The aminomethyl side chain at the C-3 position is an activating group, directing electrophiles to the C-2 and C-5 positions. However, the N-1 substituent can significantly modulate this reactivity. An electron-withdrawing group at N-1, such as the pyridin-3-ylsulfonyl group in Vonoprazan, deactivates the ring towards electrophilic attack.
The reactivity of the N-methylmethanamine side chain is primarily governed by the basicity of the nitrogen atom. The pKa of the secondary amine can be influenced by the electronic effects of the substituents on the pyrrole ring. Electron-donating groups on the pyrrole ring will increase the electron density on the side chain nitrogen, making it more basic and nucleophilic. Conversely, electron-withdrawing groups will decrease its basicity.
The steric environment around both the pyrrole ring and the side chain also plays a critical role in reactivity. Bulky substituents can hinder the approach of reagents, thereby affecting reaction rates and, in some cases, altering the regioselectivity of reactions. For example, a large substituent at the C-2 position might favor electrophilic attack at the C-5 position due to steric hindrance.
Conformational Dynamics of this compound Analogs
The biological activity and physicochemical properties of this compound and its analogs are intrinsically linked to their three-dimensional structure and conformational flexibility. The molecule possesses several rotatable bonds, leading to a complex conformational landscape. Understanding the dynamics of these conformations, particularly the rotational barriers and the relative stability of different conformers, is crucial for rational drug design and structure-activity relationship (SAR) studies.
Detailed experimental and computational studies on the precise conformational dynamics of this compound are limited in publicly available literature. However, valuable insights can be gleaned from computational and spectroscopic analyses of structurally related molecules, such as pyrrole-3-carbaldehyde and N-methylpyrrole. These model systems allow for an informed discussion of the likely conformational behavior of this compound analogs.
Rotational Barrier of the C3-Side Chain Bond
The rotation about the single bond connecting the substituent at the C3 position to the pyrrole ring is a critical factor in determining the orientation of the side chain relative to the heterocyclic core. Computational studies on pyrrole-3-carbaldehyde, a close structural analog where the aminomethyl group is replaced by a formyl group, provide quantitative estimates of the rotational barriers and the relative energies of the planar conformers.
An ab initio molecular orbital study has shown that pyrrole-3-carbaldehyde exists as a mixture of two planar conformers, designated as (E)- and (Z)-rotamers (or cis and trans), arising from the orientation of the aldehyde group relative to the C2-C3 bond of the pyrrole ring. scilit.com The energy differences and rotational barriers between these conformers are influenced by a combination of steric and electronic effects.
| Analog | Conformer | Relative Energy (kJ/mol) | Rotational Barrier (kJ/mol) |
|---|---|---|---|
| Pyrrole-3-carbaldehyde | (E)-rotamer | 0.0 | ~25-30 |
| (Z)-rotamer | ~2.5 |
For this compound, similar conformational preferences can be anticipated. The two primary planar conformers would involve the Cα-N bond being either syn or anti to the C2-C3 bond of the pyrrole ring. The rotational barrier between these conformers is expected to be of a similar magnitude to that in pyrrole-3-carbaldehyde, likely in the range of 20-35 kJ/mol. This relatively low barrier suggests that at room temperature, the side chain is not rigidly fixed but undergoes rapid rotation, leading to an equilibrium between different conformational states.
The introduction of bulky substituents on the aminomethyl nitrogen, the pyrrole nitrogen, or adjacent positions on the pyrrole ring would be expected to increase this rotational barrier due to increased steric hindrance. msu.edu For instance, replacing the N-methyl group with a larger alkyl or aryl group would likely raise the energy of the transition state for rotation, thereby slowing the rate of interconversion between conformers.
Conformation of the N-Methyl Group
| Molecule | Rotational Barrier (kJ/mol) | Method |
|---|---|---|
| N-methylpyrrole | ~0.5 | Microwave Spectroscopy |
| Toluene (B28343) | ~0.06 | Spectroscopic |
For this compound, the rotational barrier of the N-methyl group is expected to be similarly low. The presence of the larger pyrrolylmethyl substituent on the nitrogen, compared to the hydrogen in methylamine, might slightly increase the barrier, but it would still be low enough to allow for very rapid rotation on the NMR timescale at room temperature. msu.edu This rapid rotation means that the three protons of the methyl group are observed as a single, sharp signal in proton NMR spectra, as they are chemically equivalent on average.
Advanced Spectroscopic and Analytical Methodologies for Complex Characterization
High-Resolution NMR Spectroscopy for Stereochemical and Regiochemical Assignments
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise chemical structure of N-methyl-1-(1H-pyrrol-3-yl)methanamine in solution. One-dimensional (1D) ¹H and ¹³C NMR spectra, along with two-dimensional (2D) correlation experiments, provide a complete picture of the molecule's atomic connectivity and confirm its regiochemistry.
The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The protons on the pyrrole (B145914) ring (H-2, H-4, and H-5) typically resonate in the aromatic region, with chemical shifts influenced by the electron-donating nature of the nitrogen atom and the substituent at the C-3 position. ipb.ptchemicalbook.com The methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the N-methylmethanamine group will appear in the aliphatic region of the spectrum. libretexts.org
Similarly, the ¹³C NMR spectrum will display unique resonances for each carbon atom, including the distinct signals for the C-3 substituted carbon versus the other pyrrole carbons (C-2, C-4, C-5). ipb.pt Advanced techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups.
To definitively assign these resonances and confirm the 3-substituted regiochemistry, 2D NMR experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. HSQC correlates each proton signal with its directly attached carbon, while HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. For instance, an HMBC experiment would show a correlation between the methylene protons and the C-3 and C-4 carbons of the pyrrole ring, unequivocally confirming the substituent's position.
As this compound is an achiral molecule, it does not have stereoisomers. However, for chiral derivatives of this compound, advanced NMR techniques such as chiral derivatizing agents or chiral solvating agents would be essential for stereochemical assignment by inducing diastereomeric environments that are distinguishable in the NMR spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyrrole N-H | ~8.0-9.0 (broad) | - |
| Pyrrole C2-H | ~6.6-6.8 | ~118-120 |
| Pyrrole C3 | - | ~123-125 |
| Pyrrole C4-H | ~6.1-6.3 | ~108-110 |
| Pyrrole C5-H | ~6.6-6.8 | ~116-118 |
| Methylene (-CH₂-) | ~3.6-3.8 | ~45-50 |
| Amine N-H | ~1.5-2.5 (broad) | - |
| Methyl (-CH₃) | ~2.3-2.5 | ~35-38 |
Advanced Mass Spectrometry Techniques for Reaction Intermediate Identification
Advanced mass spectrometry (MS) is a powerful tool for monitoring reaction progress and identifying transient intermediates in the synthesis of this compound. Techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) allow for the gentle ionization of molecules directly from the reaction mixture, enabling their detection by the mass spectrometer.
By coupling a liquid chromatography system to the mass spectrometer (LC-MS), components of a reaction mixture can be separated and analyzed in real-time. This is invaluable for optimizing reaction conditions and understanding reaction mechanisms. For instance, in a potential reductive amination synthesis pathway starting from pyrrole-3-carboxaldehyde, MS could be used to detect the starting material, the iminium ion intermediate, and the final product.
Tandem mass spectrometry (MS/MS) provides further structural information by selecting a specific ion (a "parent" ion) and fragmenting it through collision-induced dissociation (CID). The resulting fragmentation pattern ("daughter" ions) is characteristic of the molecule's structure. For this compound, a key fragmentation pathway would be the alpha-cleavage adjacent to the secondary amine, resulting in the formation of a stable, resonance-delocalized pyrrolylmethyl cation or a methylaminium fragment. libretexts.orglibretexts.org This technique is crucial for confirming the identity of the final product and distinguishing it from potential isomeric impurities. researchgate.netarkat-usa.org
Table 2: Potential Intermediates and Fragments in MS Analysis
| Species | Formula | Expected m/z ([M+H]⁺) | Key MS/MS Fragment (m/z) |
| Pyrrole-3-carboxaldehyde | C₅H₅NO | 96.04 | 67.04 (loss of -CHO) |
| Iminium Intermediate | C₇H₁₁N₂⁺ | 123.09 | 94.05 (loss of -NCH₃) |
| This compound | C₇H₁₂N₂ | 125.10 | 94.05 (loss of -NHCH₃) |
X-ray Crystallography for Absolute Structure Determination of Solid-State Forms
X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a compound in its solid, crystalline form. By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise map of electron density can be generated, revealing the exact positions of each atom in the crystal lattice. acs.orgresearchgate.net
For this compound, which is often isolated as a salt (e.g., hydrochloride or tartrate) to improve crystallinity and stability, single-crystal X-ray diffraction would provide unambiguous confirmation of its molecular structure. The data obtained would include precise bond lengths, bond angles, and torsional angles. Furthermore, this technique elucidates the packing of molecules in the crystal and reveals crucial intermolecular interactions, such as hydrogen bonding between the amine and pyrrole N-H groups and any counter-ions present. This information is vital for understanding the physical properties of the solid-state form.
While specific crystallographic data for this compound is not publicly available, the table below presents typical parameters that would be determined in such an analysis, based on data for similar small organic molecules. mdpi.comresearchgate.net
Table 3: Representative Crystallographic Data Parameters
| Parameter | Description | Example Value |
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁/c |
| a, b, c (Å) | The lengths of the unit cell axes. | a = 6.0, b = 7.3, c = 9.0 |
| α, β, γ (°) | The angles between the unit cell axes. | α = 90, β = 101, γ = 90 |
| Volume (ų) | The volume of the unit cell. | ~390 |
| Z | The number of molecules per unit cell. | 4 |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | < 0.05 |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Mechanistic Studies
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These techniques are based on the principle that molecular bonds vibrate at specific, quantized frequencies. When the molecule is irradiated with infrared light (in FT-IR) or a laser (in Raman), it can absorb energy and transition to a higher vibrational state, giving rise to a characteristic spectrum.
For this compound, FT-IR spectroscopy is particularly useful for identifying the N-H and C-H stretching vibrations. orgchemboulder.comrockymountainlabs.com A broad absorption band is expected for the pyrrole N-H stretch, while the secondary amine N-H stretch will typically appear as a weaker, sharper band in the same region. libretexts.orgrockymountainlabs.com C-H stretches for the aromatic pyrrole ring appear at slightly higher wavenumbers than those for the aliphatic methylene and methyl groups. vscht.cz The C=C stretching of the pyrrole ring and C-N stretching vibrations also provide characteristic peaks. researchgate.net
Raman spectroscopy is complementary to FT-IR and is particularly sensitive to non-polar bonds. It would be effective for observing the symmetric vibrations of the pyrrole ring. In mechanistic studies, these techniques can be used to monitor the appearance or disappearance of key functional groups, such as the conversion of an aldehyde's C=O group during a reductive amination synthesis.
Table 4: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Pyrrole N-H | Stretch | 3350-3450 (broad) |
| Secondary Amine N-H | Stretch | 3300-3350 (sharp, weak) |
| Aromatic C-H | Stretch | 3050-3150 |
| Aliphatic C-H | Stretch | 2850-2980 |
| Pyrrole C=C | Stretch | 1500-1600 |
| Amine N-H | Bend | 1550-1650 |
| Aliphatic C-N | Stretch | 1100-1250 |
Chromatographic and Electrophoretic Methods for Purity Assessment and Isomer Separation
Chromatographic and electrophoretic techniques are essential for determining the purity of a synthesized sample of this compound and for separating it from any isomers or impurities.
High-Performance Liquid Chromatography (HPLC) is the most common method for purity analysis. helsinki.fi A reversed-phase HPLC method, using a C18 column and a mobile phase of acetonitrile (B52724) and water with a modifier like trifluoroacetic acid, would effectively separate the polar amine compound from less polar impurities. sielc.comchromatographyonline.com The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram, typically using a UV detector. sigmaaldrich.comnih.gov
Should the synthesis potentially produce positional isomers (e.g., N-methyl-1-(1H-pyrrol-2-yl)methanamine), a well-developed HPLC method would be crucial for their separation and quantification. For potential chiral derivatives, chiral HPLC columns containing a chiral stationary phase would be required to separate the enantiomers.
Capillary Electrophoresis (CE) is another high-efficiency separation technique that separates molecules based on their charge-to-size ratio in an electric field. sciex.comlibretexts.org Capillary Zone Electrophoresis (CZE) is particularly well-suited for analyzing charged species like the protonated form of this compound. sciex.com This technique offers very high resolution and can be used to separate closely related impurities and isomers, complementing the data obtained from HPLC. nih.govmdpi.com
Table 5: Representative HPLC Method for Purity Analysis
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, derived from its electronic structure.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying the ground state properties of molecules. semanticscholar.org For N-methyl-1-(1H-pyrrol-3-yl)methanamine, DFT calculations would be employed to determine key structural and electronic parameters.
The process typically involves optimizing the molecular geometry to find the lowest energy conformation. From this optimized structure, various properties can be calculated. researchgate.net These include:
Geometric Parameters: Bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.
Vibrational Frequencies: Calculation of the vibrational modes, which can be correlated with experimental infrared (IR) and Raman spectra to confirm the structure.
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO gap provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more easily excitable and more reactive.
Charge Distribution: Analysis of the atomic charges (e.g., using Natural Bond Orbital, NBO, analysis) reveals the electron distribution across the molecule, identifying electrophilic and nucleophilic sites.
| Property | Calculated Value (Example) | Significance |
|---|---|---|
| Optimized Ground State Energy | -345.678 Hartree | Represents the total electronic energy at 0 K. |
| HOMO Energy | -5.8 eV | Indicates the electron-donating ability. |
| LUMO Energy | 1.2 eV | Indicates the electron-accepting ability. |
| HOMO-LUMO Gap | 7.0 eV | Relates to chemical stability and reactivity. |
| Dipole Moment | 2.5 Debye | Measures the polarity of the molecule. |
Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) or Configuration Interaction (CI), provide a higher level of theory for calculating electronic properties. researchgate.net These methods are particularly valuable for studying excited states and predicting spectroscopic properties. nih.gov For this compound, techniques like Time-Dependent DFT (TD-DFT) or Equation-of-Motion Coupled-Cluster (EOM-CC) would be used to:
Predict UV-Vis Spectra: By calculating the energies of electronic transitions from the ground state to various excited states, one can predict the absorption wavelengths (λmax) and intensities, which correspond to the peaks in an experimental UV-Vis spectrum.
Analyze Excited State Character: These calculations can reveal the nature of electronic transitions, for instance, whether they are localized on the pyrrole (B145914) ring or involve charge transfer between different parts of the molecule.
Molecular Dynamics Simulations for Conformational Analysis and Dynamics
While quantum chemical calculations typically focus on static molecules in a vacuum, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time. MD simulations model the movements of atoms by solving Newton's equations of motion, providing insight into the conformational flexibility and dynamics of this compound, particularly in a solvent environment. Key applications include:
Conformational Sampling: The side chain containing the methylamine (B109427) group can rotate freely. MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them.
Solvation Effects: By including explicit solvent molecules (e.g., water) in the simulation box, MD can model how intermolecular interactions, such as hydrogen bonding with the solvent, affect the molecule's structure and dynamics.
Transport Properties: MD can be used to predict properties like the diffusion coefficient of the molecule in a given medium.
Reaction Pathway Exploration via Transition State Theory
Understanding how a molecule participates in chemical reactions is a central goal of chemistry. Computational methods, guided by Transition State Theory, are used to map out the potential energy surface of a reaction. beilstein-journals.org For this compound, this could involve studying its synthesis or its reactivity with other molecules. The process involves:
Identifying Reactants and Products: Defining the starting and ending points of a proposed reaction.
Locating the Transition State (TS): The TS is the highest point on the minimum energy path between reactants and products. Computational algorithms are used to find this saddle point on the potential energy surface.
Calculating Activation Energy: The energy difference between the reactants and the transition state is the activation energy (Ea), a critical factor determining the reaction rate. semanticscholar.org
Intrinsic Reaction Coordinate (IRC) Analysis: This calculation traces the reaction path from the transition state down to the reactants and products, confirming that the located TS correctly connects the desired species.
| Parameter | Value | Description |
|---|---|---|
| Energy of Reactants | -345.678 Hartree | Combined energy of starting materials. |
| Energy of Transition State | -345.640 Hartree | Energy at the peak of the reaction barrier. |
| Energy of Products | -345.710 Hartree | Combined energy of the final products. |
| Activation Energy (Forward) | 23.8 kcal/mol | Energy barrier for the forward reaction. |
| Reaction Energy (ΔE) | -20.1 kcal/mol | Overall energy change (exothermic). |
Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Attributes
QSPR modeling is a statistical approach that aims to correlate the chemical structure of a molecule with its physical, chemical, or biological properties. For a series of related pyrrole compounds, QSPR models could be developed to predict attributes of this compound. This involves:
Descriptor Calculation: A large number of numerical descriptors (e.g., topological, electronic, constitutional) are calculated for a set of known molecules.
Model Building: Statistical methods like multiple linear regression or machine learning algorithms are used to build a mathematical model that relates the descriptors to a specific property (e.g., boiling point, solubility, receptor binding affinity).
Prediction: Once a robust model is created, it can be used to predict the properties of new or untested molecules like this compound based on its calculated descriptors.
Prediction of Novel Reactivity and Intermolecular Interactions
Computational chemistry is a powerful tool for predicting how a molecule might behave in new chemical environments. For this compound, these studies could focus on:
Reactivity Indices: DFT calculations can be used to compute reactivity indices, such as Fukui functions, which identify the most reactive sites in a molecule for nucleophilic, electrophilic, or radical attack.
Intermolecular Interaction Analysis: The potential for this compound to form non-covalent interactions can be studied. The pyrrole N-H and the amine N-H groups are potential hydrogen bond donors, while the nitrogen atoms are potential acceptors. Computational methods can quantify the strength and geometry of these interactions, which are crucial for understanding its behavior in biological systems or crystal structures. nih.govresearchgate.net
Future Research Directions and Methodological Innovations
Development of Asymmetric Synthetic Routes
The synthesis of enantiomerically pure chiral amines is a cornerstone of pharmaceutical chemistry, as the stereochemistry of a molecule is often critical to its biological activity. acs.org While various methods exist for synthesizing pyrrole (B145914) derivatives, achieving high enantioselectivity in the creation of chiral centers, such as the one in α-(3-pyrrolyl)methanamines, remains a challenging endeavor due to the electronic properties of the pyrrole ring. rsc.org
Future research will focus on developing novel asymmetric routes to N-methyl-1-(1H-pyrrol-3-yl)methanamine and its analogs. Key areas of exploration include:
Transition Metal-Catalyzed Asymmetric Hydrogenation: This powerful technique has seen significant advances for the synthesis of chiral amines. acs.org Research efforts will likely target the development of iridium or rhodium complexes with novel chiral ligands specifically designed to accommodate the pyrrole substrate and deliver high enantioselectivity.
Organocatalysis: Metal-free catalytic systems offer a benign and effective alternative. An amine-catalyzed direct Mannich reaction followed by a Paal–Knorr cyclization represents a promising, straightforward approach to accessing α-(3-pyrrolyl)methanamines with excellent enantioselectivity. rsc.org
Biocatalysis: The use of enzymes, such as lipases, in dynamic kinetic resolutions offers a highly selective and environmentally friendly method for producing enantiomerically enriched N-alkyl amino acids and their derivatives. nih.gov Adapting these biocatalytic methods could provide a practical route to chiral pyrrole-based amines.
| Synthetic Strategy | Potential Catalysts/Reagents | Anticipated Advantages | Key Challenges |
|---|---|---|---|
| Transition Metal Catalysis | Iridium, Rhodium, Ruthenium complexes with chiral phosphine (B1218219) ligands | High activity and turnover numbers, well-established field. acs.org | Metal contamination in the final product, cost of precious metals. |
| Organocatalysis | Chiral Brønsted acids, chiral primary amines | Metal-free, lower toxicity, operational simplicity. rsc.org | Lower catalytic activity compared to metal catalysts, potential for higher catalyst loading. |
| Biocatalysis | Lipases, Transaminases | Exceptional selectivity (enantio-, regio-, chemo-), mild reaction conditions, environmentally benign. | Limited substrate scope, enzyme stability, need for aqueous conditions. nih.gov |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research, from drug discovery to synthesis planning. nih.govresearchgate.net These computational tools can analyze vast datasets to identify patterns and make predictions that accelerate the research and development cycle. nih.govarxiv.org
For this compound, AI and ML will be instrumental in several areas:
Synthesis Prediction: ML models, such as Random Forests and Neural Networks, are being trained to predict the optimal reaction conditions and yields for complex organic reactions, including the synthesis of pyrroles. researchgate.netdigitellinc.com By feeding these models data on reactants, catalysts, solvents, and temperatures, researchers can computationally screen for the most efficient synthetic routes before entering the lab.
De Novo Compound Design: Generative AI models, including recurrent neural networks (RNNs), can design novel molecules with desired properties. nih.gov These models learn the underlying rules of chemical structure and syntax from large compound databases and can then generate new pyrrole derivatives based on the this compound scaffold, optimized for specific biological targets or material properties.
Retrosynthesis Planning: AI-powered tools can propose complete synthetic pathways for a target molecule by working backward from the final product. researchgate.net This computer-assisted synthetic planning (CASP) can uncover non-obvious and more efficient routes to this compound and its derivatives.
| AI/ML Application | Methodology | Required Input Data | Potential Output/Benefit |
|---|---|---|---|
| Yield Prediction | Random Forest, Gradient Boosting, Neural Networks researchgate.netdigitellinc.com | Reactant structures (SMILES/graphs), solvents, temperature, catalysts, reaction time. | Predicted reaction yield (%), prioritization of high-yield synthetic routes. |
| Compound Design | Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs) nih.gov | Large datasets of known molecules, desired physicochemical or biological properties. | Novel pyrrole-based structures with optimized properties for specific applications. |
| Retrosynthesis | Template-based models, neural networks researchgate.net | Target molecule structure. | Step-by-step synthetic routes with proposed reactants and reaction types. |
Advancements in In Situ Spectroscopy for Reaction Monitoring
Understanding reaction mechanisms and kinetics is crucial for optimizing synthetic processes. In situ spectroscopy allows chemists to monitor reactions in real-time without the need for sample extraction, providing a dynamic picture of species concentration and the formation of transient intermediates. spectroscopyonline.comfu-berlin.de
The synthesis of this compound can be significantly enhanced by employing these techniques:
FT-IR and Raman Spectroscopy: Fourier-transform infrared (FT-IR) and Raman spectroscopy are powerful tools for tracking changes in functional groups. scirp.org Using attenuated total reflectance (ATR) probes, researchers can monitor the consumption of carbonyl precursors in a Paal-Knorr synthesis or the formation of the N-H bond in the pyrrole ring in real-time. fu-berlin.de
NMR Spectroscopy: In situ NMR provides detailed structural information about all species in a reaction mixture. fu-berlin.de This is particularly valuable for identifying intermediates in complex, multi-step syntheses of substituted pyrroles and for quantifying the conversion to this compound.
UV-Visible Spectroscopy: This technique can be used to monitor the formation of chromophoric species, which is useful in reactions involving colored intermediates or products, such as the polymerization of pyrrole to form conductive polymers. researchgate.net
Exploration of Unconventional Reactivity under Extreme Conditions
Studying chemical reactions under extreme conditions—such as high pressure, high temperature, or using unconventional energy sources like sonication or microwave irradiation—can lead to novel reactivity and the discovery of new synthetic pathways. rsc.org The pyrrole ring, while aromatic, has a distinct reactivity profile compared to benzene (B151609), being highly reactive toward electrophiles but prone to polymerization under harsh acidic conditions. libretexts.orgwikipedia.org
Future research into this compound could explore:
High-Pressure Chemistry: Applying high pressure can accelerate reaction rates and influence stereoselectivity, potentially enabling cycloaddition reactions that are not feasible under standard conditions.
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields in heterocyclic synthesis. mdpi.com Applying this to the synthesis of the target compound could lead to more efficient and scalable processes. mdpi.com
Photochemistry and Electrochemistry: These methods allow for the generation of highly reactive intermediates under mild conditions. rsc.org Photo- or electro-chemical strategies could enable novel C-H functionalization or annulation reactions to build the substituted pyrrole core. rsc.org
Design of Next-Generation Catalytic Systems Utilizing Pyrrole-Amine Scaffolds
The this compound structure is not only a target for synthesis but can also serve as a building block for new functional molecules. The pyrrole-amine scaffold, with its nitrogen-rich structure, is an excellent candidate for use as a ligand in transition metal catalysis.
Future directions in this area include:
Development of Novel Ligands: The pyrrole nitrogen and the side-chain amine can act as a bidentate ligand, coordinating to a metal center. By modifying the substituents on the pyrrole ring and the amine, researchers can fine-tune the steric and electronic properties of the resulting metal complex.
Applications in Catalysis: These new pyrrole-amine-based catalysts could be screened for activity in a wide range of organic transformations, such as cross-coupling reactions, hydrogenations, and C-H activation. The inherent chirality of derivatized scaffolds could also be exploited for asymmetric catalysis.
Material Science: Pyrrole derivatives are foundational to the synthesis of conducting polymers. mdpi.com The pyrrole-amine scaffold could be incorporated into new polymeric materials, where the amine functionality provides a site for post-polymerization modification or influences the material's electronic properties.
Q & A
Q. What are the optimal synthetic routes for N-methyl-1-(1H-pyrrol-3-yl)methanamine, and how can reaction efficiency be validated?
- Methodological Answer : A common approach involves reductive amination between pyrrole-3-carbaldehyde and methylamine, using sodium cyanoborohydride (NaBHCN) in methanol under inert atmosphere . Reaction efficiency can be validated via thin-layer chromatography (TLC) and H NMR to monitor intermediate imine formation and final product purity. For derivatives like N-methyl-1-(pyrazol-4-yl)methanamine, microwave-assisted synthesis (e.g., Biotage® Initiator+) reduces reaction time while improving yield . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures isolation of the target compound.
Q. How can spectroscopic techniques (NMR, MS) be employed to characterize N-methyl-1-(1H-pyrrol-3-yl)methanamine?
- Methodological Answer :
- H NMR : Key signals include the methyl group singlet at δ 2.2–2.5 ppm (N–CH) and pyrrole proton resonances at δ 6.0–6.8 ppm (aromatic protons). Coupling patterns distinguish substitution positions .
- ESI-MS : The molecular ion peak [M+H] at m/z 151.1 confirms the molecular formula CHN. Fragmentation patterns (e.g., loss of methylamine) validate structural assignments .
- Cross-Validation : Compare spectral data with analogs like N-methyl-1-(pyrazol-4-yl)methanamine (CAS 400756-89-0), where similar methylamine and heterocyclic proton signatures are observed .
Q. What safety protocols are critical for handling N-methyl-1-(1H-pyrrol-3-yl)methanamine in laboratory settings?
- Methodological Answer :
- Respiratory Protection : Use OV/AG/P99 (EU) or NIOSH-approved respirators for vapor exposure control, as recommended for structurally similar amines .
- Skin Protection : Wear nitrile gloves and chemically resistant suits to prevent dermal absorption, as pyrrole derivatives may exhibit uncharacterized toxicity .
- Waste Disposal : Neutralize residues with 10% acetic acid before disposal to avoid environmental contamination .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the pharmacokinetic (PK) profile of N-methyl-1-(1H-pyrrol-3-yl)methanamine?
- Methodological Answer :
- In Vivo PK Studies : Administer the compound intravenously/orally to rodent models and collect plasma samples at timed intervals. Quantify plasma concentrations via LC-MS/MS using deuterated internal standards (e.g., N-methyl-d analogs) .
- Metabolite Identification : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via high-resolution MS (HRMS). Structural analogs like TAK-438 (a pyrrole-based proton pump inhibitor) show rapid hepatic clearance, guiding hypothesis-driven metabolite screening .
Q. What strategies resolve contradictions in reported biological activity data for N-methyl-1-(1H-pyrrol-3-yl)methanamine analogs?
- Methodological Answer :
- Structural Confirmation : Re-evaluate disputed compounds via X-ray crystallography (e.g., SHELXL refinement ) to confirm regiochemistry. For example, positional isomers of pyrazole-substituted methanamines (CAS 400756-82-3 vs. 400756-89-0) may exhibit divergent bioactivity due to steric effects .
- Dose-Response Reproducibility : Use standardized assays (e.g., radioligand binding for receptor affinity) across multiple labs. Discrepancies in IC values for pyrrole derivatives often arise from variations in assay buffer pH or solvent purity .
Q. How can computational and crystallographic methods elucidate the binding mode of N-methyl-1-(1H-pyrrol-3-yl)methanamine to biological targets?
- Methodological Answer :
- Molecular Docking : Employ AutoDock Vina with homology models of target proteins (e.g., GPCRs). Parameterize the ligand using Gaussian09-derived partial charges .
- X-Ray Crystallography : Co-crystallize the compound with purified protein targets (e.g., kinases) and solve structures via SHELXD/SHELXE . Refinement in SHELXL resolves electron density ambiguities, as demonstrated for triazole-based methanamine complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
